N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of methoxy groups at the 4 and 7 positions of the benzothiazole ring can be done using methanol and a strong acid like sulfuric acid.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using an appropriate benzoyl chloride and a base like triethylamine.
Ethylthio Substitution: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, alkylating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
4,7-Dimethoxybenzothiazole: Lacks the ethylthio and benzamide groups.
2-(Ethylthio)benzamide: Lacks the benzothiazole core.
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is unique due to the combination of the benzothiazole core with methoxy, ethylthio, and benzamide functionalities, which can confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-14-8-6-5-7-11(14)17(21)20-18-19-15-12(22-2)9-10-13(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLYPRTJNYHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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